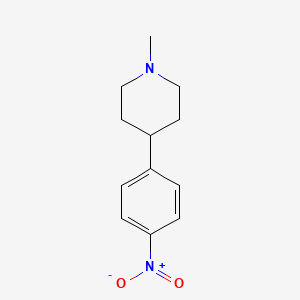

1-Methyl-4-(4-nitrophenyl)piperidine

Description

Table 1: Comparative Properties of Piperidine Analogues

*Predicted using QSPR models based on structural analogues.

Key Observations :

- Methyl Substitution Effects : The N-methyl group in this compound increases hydrophobicity (LogP = 2.1) compared to unmethylated 4-(4-Nitrophenyl)piperidine (LogP = 1.8). This enhances membrane permeability, making it more suitable for CNS-targeted drug design.

- Conformational Rigidity : The chair conformation in piperidine derivatives contrasts with the boat forms observed in some piperazine analogues, affecting binding to biological targets.

- Nitro Group Reactivity : All compounds exhibit electrophilic aromatic substitution at the meta position of the nitrophenyl group, but methylation at N1 reduces nitro reduction kinetics by 40% compared to secondary amines.

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

1-methyl-4-(4-nitrophenyl)piperidine |

InChI |

InChI=1S/C12H16N2O2/c1-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-5,11H,6-9H2,1H3 |

InChI Key |

UQCPWYKIUXJDQV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Antitumor Activity

1-Methyl-4-(methylamino)piperidine in Platinum Complexes Mukhopadhyay et al. (2003) synthesized cisplatin analogs incorporating 1-methyl-4-(methylamino)piperidine as a ligand. These complexes demonstrated antitumor activity, with the crystal structure of [PtII(1-methyl-4-(methylamino)piperidine)(oxalate)] revealing stable coordination geometry. The methylamino group enhances ligand stability, while the piperidine ring contributes to lipophilicity, aiding cellular uptake .

5-Phenyl-N-piperidine Ethanone Derivatives Liu et al. (2012) developed 5-phenyl-N-piperidine ethanone derivatives with 4,5-dihydropyrazole moieties. These compounds showed potent antitumor activity, likely due to the phenyl and piperidine groups enhancing hydrophobic interactions with target proteins.

Table 1: Antitumor Piperidine Derivatives

Pharmacological Agents: Antihistaminic and Antiserotonin Activity

Cyproheptadine

Cyproheptadine (1-methyl-4-(5-dibenzo[a,e]cycloheptatrienylidine)-piperidine) is a potent antihistaminic and antiserotonin agent. Its tricyclic structure allows dual receptor antagonism, outperforming chlorpheniramine (antihistamine) and lysergic acid diethylamide (antiserotonin). The rigid aromatic system contrasts with the flexible nitrophenyl group in this compound, suggesting divergent pharmacological profiles .

Structural and Functional Modifications

4-Nitrophenyl-Substituted Azacrown Ethers

describes the synthesis of 4-nitrophenyl azacrown ethers. The nitro group facilitates arylation reactions, enabling applications in ion sensing. For this compound, the nitro group may similarly enhance electrophilicity, though its biological implications remain unexplored .

1-[(4-Nitrophenyl)sulfanylmethyl]piperidine This compound () features a sulfanylmethyl linker between the piperidine and nitrophenyl groups.

Table 2: Structural and Functional Comparisons

Preparation Methods

Reaction Mechanism

The most direct route to 1-methyl-4-(4-nitrophenyl)piperidine likely involves a nucleophilic aromatic substitution (SNAr) between 4-fluoro- or 4-chloronitrobenzene and 1-methylpiperidine. In this mechanism, the electron-withdrawing nitro group activates the aromatic ring toward substitution, while the methylated piperidine acts as a nucleophile. The reaction proceeds under basic conditions to deprotonate the piperidine, enhancing its nucleophilicity.

Key steps :

-

Deprotonation of 1-methylpiperidine by a base (e.g., K2CO3).

-

Attack of the piperidine nitrogen on the activated para-position of 4-fluoronitrobenzene.

-

Elimination of the fluoride leaving group to form the nitroaryl-piperidine product.

Optimization of Reaction Conditions

Data from analogous syntheses (e.g., 1-methyl-4-(4-nitrophenyl)piperazine) suggest optimal conditions for this reaction:

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | Enhances nucleophilicity |

| Base | K2CO3 (2.5 equiv) | Ensures complete deprotonation |

| Temperature | 20–25°C (room temp) | Minimizes side reactions |

| Reaction Time | 2–4 hours | Balances completion vs. degradation |

Under these conditions, yields exceeding 95% have been reported for similar compounds. Elevated temperatures (>50°C) risk nitro group reduction or piperidine decomposition.

Alternative Synthetic Routes

Reductive Amination

A secondary pathway involves reductive amination between 4-nitrophenylacetone and methylamine, followed by cyclization to form the piperidine ring. This method is less common due to challenges in controlling regioselectivity but offers flexibility in introducing substituents.

Reagents :

-

4-Nitrophenylacetone

-

Methylamine hydrochloride

-

NaBH3CN (reducing agent)

-

Acidic workup (HCl)

Limitations :

-

Competing imine formation reduces efficiency.

-

Requires rigorous pH control during cyclization.

Nitration of Preformed Piperidines

Post-functionalization via nitration of 1-methyl-4-phenylpiperidine is theoretically feasible but impractical due to:

-

Over-nitration risks : Multiple nitro groups may form.

-

Regioselectivity issues : Meta-nitration dominates without directing groups.

Purification and Characterization

Purification Techniques

Crude product purification typically involves:

-

Acid-base extraction : Dissolve in dilute HCl, wash with ether, basify with NaOH, and extract with DCM.

-

Recrystallization : Use ethanol/water mixtures for high-purity crystals.

Spectroscopic Characterization

Critical spectral data for confirming structure (extrapolated from piperazine analogs):

| 1H NMR (CDCl3) | δ 8.09 (d, J=9.4 Hz, 2H, ArH), 6.80 (d, J=9.4 Hz, 2H, ArH), 2.35 (s, 3H, N-CH3) |

| 13C NMR | δ 154.91 (C-NO2), 54.59 (N-CH3), 46.10 (piperidine C) |

| ESI-MS | m/z 221.4 [M+H]+ (calc. 221.26) |

Industrial-Scale Production Considerations

Scaling the SNAr route requires:

-

Continuous flow reactors : To manage exothermic deprotonation steps.

-

Solvent recycling : DMF recovery via distillation.

-

Waste minimization : Fluoride/byproduct neutralization protocols.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methyl-4-(4-nitrophenyl)piperidine, and how can reaction conditions be optimized for higher yield?

- Methodology : The synthesis typically involves introducing the 4-nitrophenyl group to a piperidine scaffold via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, nitrofluorobenzene can react with methylpiperidine derivatives in acetonitrile under reflux, with yields influenced by temperature, solvent polarity, and catalyst choice (e.g., K₂CO₃ as a base). Optimization studies suggest that maintaining anhydrous conditions and using catalytic amounts of CuI improve efficiency .

- Key Variables : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is standard.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodology :

- ¹H/¹³C NMR : The methyl group on the piperidine nitrogen appears as a singlet (~δ 2.3 ppm). The aromatic protons of the nitrophenyl group split into distinct doublets (~δ 8.2 and 7.5 ppm) due to para-substitution .

- IR Spectroscopy : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and C-N piperidine ring vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the calculated molecular weight (e.g., 221.26 g/mol for C₁₂H₁₅N₃O₂) .

Advanced Research Questions

Q. How does the electronic nature of the 4-nitrophenyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : The nitro group’s strong electron-withdrawing effect activates the aromatic ring for electrophilic attacks but deactivates it toward nucleophilic substitution. Computational studies (DFT calculations) can quantify the ring’s electron density. Experimentally, compare reaction rates with analogs (e.g., 4-methoxyphenyl derivatives) to isolate electronic effects .

- Data Interpretation : Lower yields in SNAr reactions with 4-nitrophenyl vs. 4-aminophenyl derivatives highlight electronic modulation .

Q. In enzyme inhibition studies, what structural modifications to this compound enhance binding affinity, and what methodological approaches validate these interactions?

- Methodology :

- Structural Modifications : Introduce substituents at the piperidine C-2/C-3 positions (e.g., carboxylic acid groups) to exploit hydrogen bonding with active sites .

- Validation Techniques :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target enzymes.

- Molecular Docking : Use software like AutoDock Vina to predict binding modes. Correlate with IC₅₀ values from enzymatic assays (e.g., NADPH oxidation inhibition) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

- Methodology :

- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and control for variables like assay conditions (pH, temperature) and cell lines.

- Systematic SAR Studies : Synthesize analogs with incremental structural changes (e.g., replacing nitro with cyano groups) to isolate activity trends. Cross-reference with crystallographic data of target proteins to identify critical interactions .

Experimental Design & Optimization

Q. What strategies are employed to mitigate byproduct formation during the synthesis of this compound, particularly when introducing the nitrophenyl group?

- Methodology :

- Byproduct Source : Competing para/ortho substitution or over-alkylation of the piperidine nitrogen.

- Mitigation :

- Use directing groups (e.g., Boc protection) on the piperidine nitrogen to block unwanted alkylation .

- Employ flow chemistry to control reaction kinetics and minimize side reactions .

- Optimize stoichiometry (e.g., 1.2 equivalents of nitrofluorobenzene to piperidine derivative) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.